molecular formula C22H17NO3S B14714344 N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide CAS No. 13740-75-5

N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide

Cat. No.: B14714344
CAS No.: 13740-75-5
M. Wt: 375.4 g/mol
InChI Key: AWWJLXZPGWCOJE-UHFFFAOYSA-N
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Description

N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide:

    Other Sulfonamides: Include compounds like sulfamethoxazole and sulfasalazine, which are widely used in medicine for their antimicrobial properties.

Uniqueness

This compound stands out due to its unique indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its potential as a versatile compound in scientific research.

Properties

CAS No.

13740-75-5

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-methyl-4-(1-oxo-3-phenylinden-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H17NO3S/c1-23-27(25,26)17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22(21)24/h2-14,23H,1H3

InChI Key

AWWJLXZPGWCOJE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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